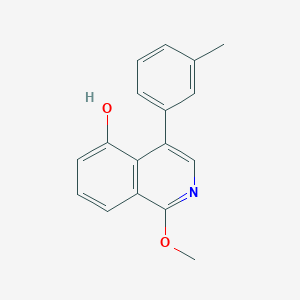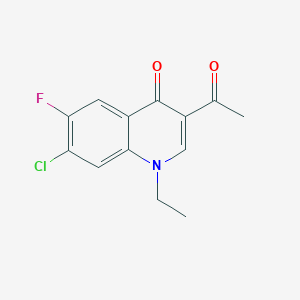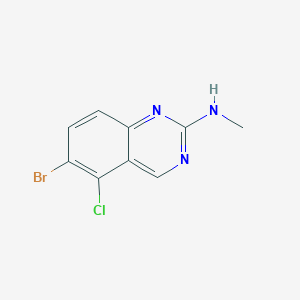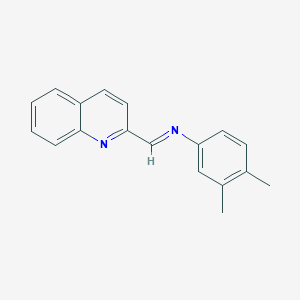![molecular formula C15H32O2Si B11853255 Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis- CAS No. 183435-74-7](/img/structure/B11853255.png)
Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol: is an organic compound with the molecular formula C15H32O2Si and a molecular weight of 272.5 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with a tert-butyldimethylsilyl group and a propyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine. The reaction conditions include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is usually performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups. This is typically achieved using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, CrO3, anhydrous conditions, room temperature.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperature.
Substitution: TBAF, anhydrous conditions, room temperature.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol is widely used as a protecting group for hydroxyl functionalities in organic synthesis. It helps in the selective modification of molecules without affecting other reactive sites.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and natural products. It aids in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol is employed in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol involves its role as a protecting group. The tert-butyldimethylsilyl group shields the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites. The compound interacts with molecular targets through covalent bonding, and its removal is facilitated by specific reagents like TBAF.
Comparación Con Compuestos Similares
- Cis-2-(3-((trimethylsilyl)oxy)propyl)cyclohexanol
- Cis-2-(3-((triisopropylsilyl)oxy)propyl)cyclohexanol
- Cis-2-(3-((tert-butyldiphenylsilyl)oxy)propyl)cyclohexanol
Comparison:
- Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol is unique due to its tert-butyldimethylsilyl group, which provides steric hindrance and stability. This makes it more resistant to hydrolysis compared to trimethylsilyl and triisopropylsilyl derivatives.
- The tert-butyldimethylsilyl group also offers better protection in acidic and basic conditions, making it suitable for a wider range of synthetic applications.
- Compared to tert-butyldiphenylsilyl derivatives, it is less bulky, allowing for easier handling and purification.
Propiedades
Número CAS |
183435-74-7 |
|---|---|
Fórmula molecular |
C15H32O2Si |
Peso molecular |
272.50 g/mol |
Nombre IUPAC |
(1R,2R)-2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-12-8-10-13-9-6-7-11-14(13)16/h13-14,16H,6-12H2,1-5H3/t13-,14-/m1/s1 |
Clave InChI |
LOYKDGBOSBZIHF-ZIAGYGMSSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCCC[C@H]1CCCC[C@H]1O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)








![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)

